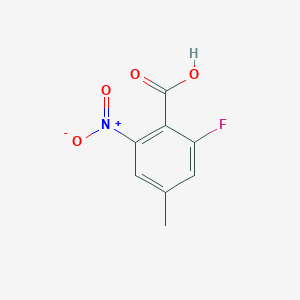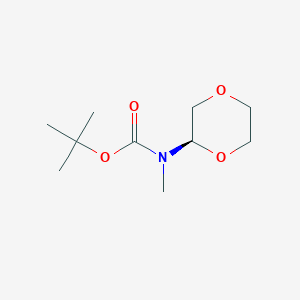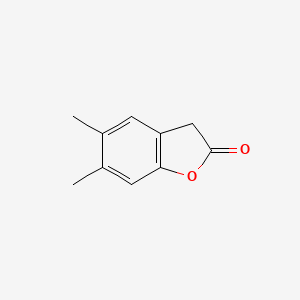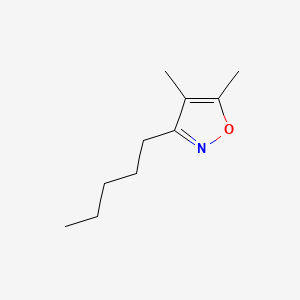![molecular formula C9H8ClNO2 B12862929 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone CAS No. 686347-63-7](/img/structure/B12862929.png)
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone is a heterocyclic compound that features a benzoxazole ring fused with a chloroethanone moiety. Benzoxazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone typically involves the reaction of 2-aminophenol with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as iron oxide magnetic nanoparticles (Fe3O4 MNPs) have been employed to enhance the efficiency of the reaction and facilitate the separation of the catalyst from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]oxazol-3(2H)-one derivatives.
Reduction: Reduction reactions can convert the chloroethanone moiety to an ethanone or ethane derivative.
Substitution: The chlorine atom in the chloroethanone moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Benzo[d]oxazol-3(2H)-one derivatives.
Reduction: Ethanone or ethane derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors and disrupt signal transduction pathways, leading to altered cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler analog without the chloroethanone moiety.
Benzothiazole: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
Benzimidazole: Contains a nitrogen atom instead of an oxygen atom in the heterocyclic ring.
Uniqueness
1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone is unique due to the presence of both the benzoxazole ring and the chloroethanone moiety, which confer distinct chemical reactivity and biological activity.
Propiedades
| 686347-63-7 | |
Fórmula molecular |
C9H8ClNO2 |
Peso molecular |
197.62 g/mol |
Nombre IUPAC |
1-(2H-1,3-benzoxazol-3-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClNO2/c10-5-9(12)11-6-13-8-4-2-1-3-7(8)11/h1-4H,5-6H2 |
Clave InChI |
UPSCWJIGLPVSOE-UHFFFAOYSA-N |
SMILES canónico |
C1N(C2=CC=CC=C2O1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


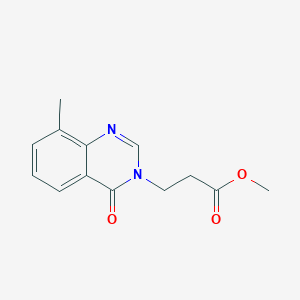
![5-Amino-1-[7-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile](/img/no-structure.png)

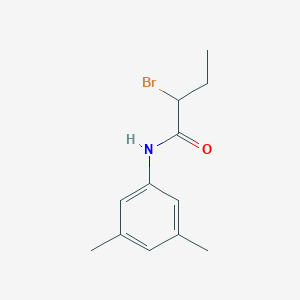
![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)


![3-(2-(Methylthio)benzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12862894.png)
